3-Bromobenzo[d]isothiazole
Overview
Description
3-Bromobenzo[d]isothiazole is a chemical compound with the molecular formula C7H4BrNS and a molecular weight of 214.08 . It is used in various pharmaceutical applications due to its wide range of biological activities .
Synthesis Analysis
Isothiazoles, including 3-Bromobenzo[d]isothiazole, can be synthesized through various methods such as intramolecular cyclization, (4+1)-heterocyclization, (3+2)-heterocyclization, and syntheses by ring transformations . A base-promoted demethoxylative cycloaddition of alkynyl oxime ethers is one method that enables the synthesis of isothiazoles .Molecular Structure Analysis
The molecular structure of 3-Bromobenzo[d]isothiazole consists of a five-membered heterocyclic ring containing two hetero atoms . The structure is derived from thiophene, in which the second position is occupied by a nitrogen atom .Chemical Reactions Analysis
Isothiazoles undergo a wide range of selective transformations involving the isothiazole heterocycle . They can undergo ring functionalization reactions, including nucleophilic substitution, cross-coupling, and side-chain functionalization .Physical And Chemical Properties Analysis
3-Bromobenzo[d]isothiazole has a predicted boiling point of 199.3±23.0 °C and a predicted density of 1.748±0.06 g/cm3 . Its pKa is predicted to be 1.05±0.50 .Scientific Research Applications
Medicinal Chemistry and Drug Development
3-Bromobenzo[d]isothiazole derivatives exhibit promising biological activity. Researchers have explored their potential as antitumor agents, cytotoxic compounds, and more . These molecules can serve as a scaffold for designing novel drugs targeting specific diseases.
Antitumor and Cytotoxic Activity
In a study, [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides (a class of 3-bromobenzo[d]isothiazole derivatives) demonstrated potent cytotoxic effects on human tumor cell lines, including prostate cancer . These findings highlight their potential in cancer therapy.
Transition-Metal Complexes and Catalysis
Isothiazoles, including 3-bromobenzo[d]isothiazole, can form complexes with transition metals. These complexes serve as catalysts for cross-coupling reactions in aqueous and aqueous–alcoholic media (often referred to as ‘green chemistry’) . Their unique reactivity makes them valuable tools in synthetic chemistry.
Photophysical Properties and Luminescent Materials
Researchers investigate the photophysical properties of isothiazoles, including fluorescence and phosphorescence. These properties contribute to their use in luminescent materials, sensors, and imaging agents.
Mechanism of Action
Target of Action:
3-Bromobenzo[d]isothiazole (CAS number: 19983-38-1) belongs to the isothiazole family, which has gained attention due to its diverse biological activities . While specific targets for this compound may vary, it primarily interacts with cellular components involved in disease pathways.
Safety and Hazards
While specific safety and hazard information for 3-Bromobenzo[d]isothiazole is not available in the retrieved papers, isothiazolinones, a class of compounds that includes isothiazoles, are known to be strong sensitizers, producing skin irritations and allergies, and may pose ecotoxicological hazards .
Future Directions
The chemistry of isothiazoles is being intensively developed, with a focus on the synthesis of isothiazole-containing molecules and the study of their biological activities . Chlorinated isothiazoles and strategies for their use in the synthesis of biologically active substances are receiving considerable attention . Additionally, the practical use of isothiazole–metal complexes as catalysts for cross-coupling reactions in aqueous and aqueous–alcoholic media, also known as ‘green chemistry’, is a promising area of future research .
properties
IUPAC Name |
3-bromo-1,2-benzothiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNS/c8-7-5-3-1-2-4-6(5)10-9-7/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCHIQDYILFAQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromobenzo[d]isothiazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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